

Technical Guide: Spectroscopic Analysis of 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-(methylthio)benzoic acid

Cat. No.: B2724894

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **4-Amino-2-(methylthio)benzoic acid**. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted data and established experimental protocols. As a key reference, experimental data for the closely related compound, 4-(methylthio)benzoic acid, is also included to provide a comparative baseline for analysis.

Compound Identification

Property	Value	Source
Compound Name	4-Amino-2-(methylthio)benzoic acid	-
CAS Number	1343844-11-0	[1]
Molecular Formula	C ₈ H ₉ NO ₂ S	[1]
Molecular Weight	183.23 g/mol	[1]

NMR and Mass Spectrometry Data

While experimental spectra for **4-Amino-2-(methylthio)benzoic acid** are not readily available in public databases, this section provides a summary of the available data for the closely related analog, 4-(methylthio)benzoic acid, to serve as a reference.

NMR Data of 4-(Methylthio)benzoic acid

¹H NMR

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.88	d	2H	Aromatic CH
7.25	d	2H	Aromatic CH
2.51	s	3H	-SCH ₃

¹³C NMR

Chemical Shift (ppm)	Assignment
167.0	C=O
145.0	Aromatic C-S
130.0	Aromatic CH
127.5	Aromatic C-C=O
125.0	Aromatic CH
14.5	-SCH ₃

Mass Spectrometry Data of 4-(Methylthio)benzoic acid

GC-MS Data

m/z	Relative Intensity	Assignment
168	100%	[M] ⁺
151	High	[M-OH] ⁺
123	Medium	[M-COOH] ⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
- Number of Scans: 1024 or more, depending on sample concentration

- Relaxation Delay: 2-5 seconds
- Spectral Width: 0 to 200 ppm

Mass Spectrometry

Sample Preparation:

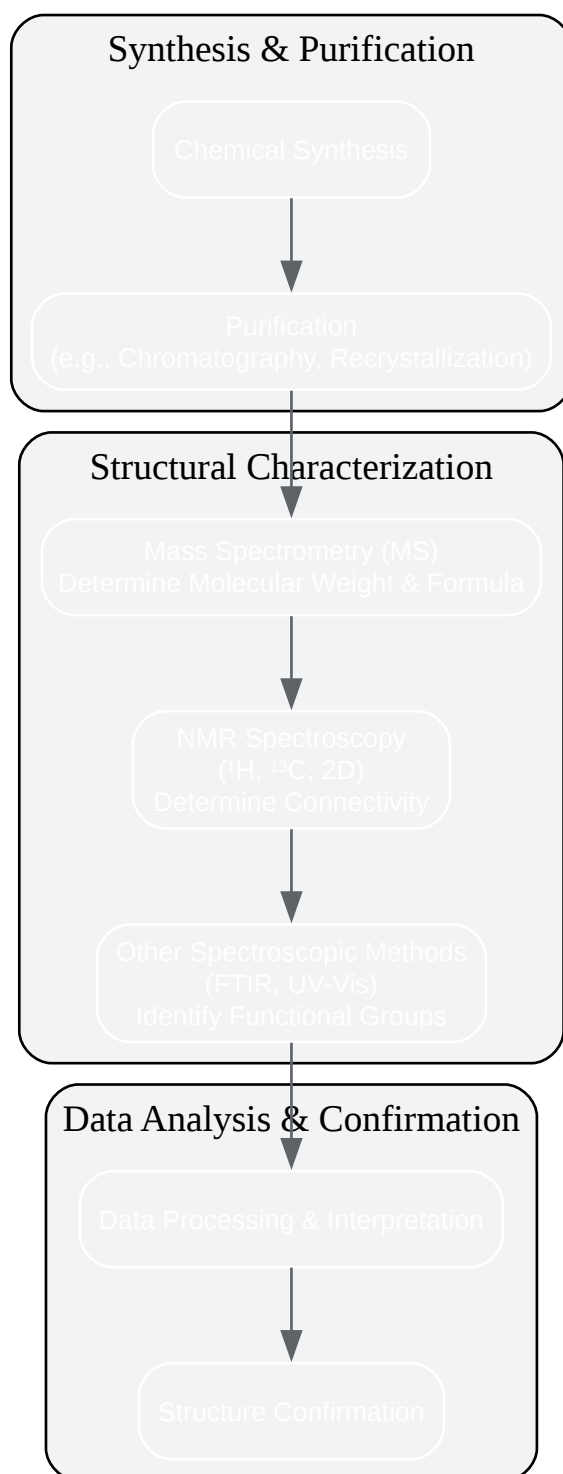
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
- The solution may require filtration to remove any particulate matter.

Instrument Parameters (Electrospray Ionization - ESI):

- Ionization Mode: Positive or negative, depending on the analyte's properties. For this compound, both modes should be investigated.
- Capillary Voltage: 3-4 kV
- Nebulizer Gas (N₂): 1-2 Bar
- Drying Gas (N₂): 6-8 L/min
- Drying Gas Temperature: 200-300 °C
- Mass Range: 50-500 m/z

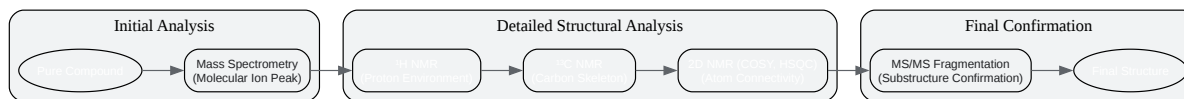
Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the structural characterization of a synthesized small molecule and a logical pathway for its analysis.



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Caption: Workflow for the synthesis and structural elucidation of a small molecule.



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Caption: Logical pathway for spectroscopic data analysis in structural chemistry.

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References

- 1. chiralen.com [chiralen.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 4-Amino-2-(methylthio)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2724894#4-amino-2-methylthio-benzoic-acid-nmr-and-mass-spectrometry-data\]](https://www.benchchem.com/product/b2724894#4-amino-2-methylthio-benzoic-acid-nmr-and-mass-spectrometry-data)

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com